molecular formula C16H28O6 B574669 2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid CAS No. 186193-10-2

2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid

Cat. No.: B574669
CAS No.: 186193-10-2
M. Wt: 316.39 g/mol
InChI Key: GPSGOETZUHSMIX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid typically involves multiple steps, including esterification and oxidation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid is used in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butoxy-2,2-dimethyl-4-oxobutanoic acid
  • tert-Butyldimethylsilyloxyacetaldehyde

Uniqueness

Compared to similar compounds, 2-[(4-tert-Butoxy-2,2-dimethyl-4-oxobutanoyl)oxy]-4-methylpentanoic acid offers unique reactivity and stability, making it particularly valuable in specific research and industrial applications.

Properties

CAS No.

186193-10-2

Molecular Formula

C16H28O6

Molecular Weight

316.39 g/mol

IUPAC Name

(2S)-2-[2,2-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxy-4-methylpentanoic acid

InChI

InChI=1S/C16H28O6/c1-10(2)8-11(13(18)19)21-14(20)16(6,7)9-12(17)22-15(3,4)5/h10-11H,8-9H2,1-7H3,(H,18,19)/t11-/m0/s1

InChI Key

GPSGOETZUHSMIX-NSHDSACASA-N

SMILES

CC(C)CC(C(=O)O)OC(=O)C(C)(C)CC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)OC(=O)C(C)(C)CC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)O)OC(=O)C(C)(C)CC(=O)OC(C)(C)C

Synonyms

(2S)-2-{[3-(TERT-BUTOXYCARBONYL)-2,2-DIMETHYLPROPANOYL]OXY}-4-METHYLPENTANOIC ACID

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.